Cgp 57380

Content Navigation

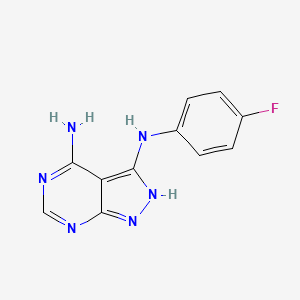

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

CGP57380 eIF4E phosphorylation Ser209 inhibition

Mechanism of Action and Signaling Pathway

The following diagram illustrates the signaling pathway that CGP57380 inhibits, providing context for its mechanism of action.

MNK-eIF4E Signaling Pathway and CGP57380 Inhibition

Experimental Evidence and Protocols

The efficacy of CGP57380 has been demonstrated across various cancer types, primarily in reversing resistance to other targeted therapies.

| Cancer Type | Combination Agent | Experimental Model | Key Findings |

|---|---|---|---|

| T-cell Acute Lymphoblastic Leukemia (T-ALL) [1] | Everolimus (mTORC1 inhibitor) | Jurkat, CEM, Molt-4 cell lines | Everolimus alone increased p-eIF4E; CGP57380 (4-16 µM) blocked this increase and synergistically inhibited growth and induced apoptosis [1]. |

| Non-Small Cell Lung Cancer (NSCLC) [2] | RAD001 (Everolimus) | NSCLC cell lines (in vitro) and mouse xenografts (in vivo) | CGP57380 abrogated RAD001-induced p-eIF4E and Akt activation. The combination synergistically induced apoptosis and inhibited tumor growth [2]. |

| Breast Cancer [3] [4] | Used alone | MCF-7, MDA-MB-231, SKBR-3 cell lines | CGP57380 prevented eIF4E phosphorylation induced by DNA damage (etoposide) or arsenite, sensitizing cells to these stressors [3]. It also inhibited cell growth, though was less potent than novel retinamides [4]. |

A typical protocol for validating CGP57380's effect in cell-based assays involves:

- Cell Treatment: Treat cancer cell lines (e.g., Jurkat, MDA-MB-231) with CGP57380 at concentrations ranging from 1 to 16 µM for 6 to 24 hours [1] [3].

- Western Blot Analysis: Analyze cell lysates via western blotting to detect changes in phosphorylation levels [1] [2].

- Primary Antibodies: Use specific antibodies against phospho-eIF4E (Ser209), total eIF4E, phospho-MNK1 (Thr197/202), and downstream targets like c-Myc and survivin [1].

- Expected Result: Successful inhibition is confirmed by a dose-dependent decrease in p-eIF4E and p-MNK1 bands without changes in total protein levels.

- Functional Assays: Conduct subsequent assays like MTT for cell viability or Annexin V/PI staining for apoptosis to correlate pathway inhibition with biological effects [1] [4].

Research Context and Inhibitor Limitations

While CGP57380 is a valuable research tool, it's important to be aware of its limitations in the context of modern drug discovery:

- Lack of High Selectivity: CGP57380 inhibits several other kinases with similar or greater potency than MNKs, which can complicate the interpretation of results [5].

- Next-Generation Inhibitors: Research has moved towards more selective MNK inhibitors (e.g., eFT508) and compounds with novel mechanisms, such as Mnk-degrading agents (e.g., certain retinamides) and non-ATP-competitive inhibitors designed to avoid paradoxical kinase activation [5] [4].

References

- 1. MNK1 inhibitor CGP57380 overcomes mTOR ... [pmc.ncbi.nlm.nih.gov]

- 2. CGP57380 enhances efficacy of RAD001 in non-small cell ... [pmc.ncbi.nlm.nih.gov]

- 3. Phosphorylation of eIF4E Confers Resistance to Cellular ... [journals.plos.org]

- 4. First Mnks degrading agents block phosphorylation of ... [oncotarget.com]

- 5. Overcoming Paradoxical Kinase Priming by a Novel MNK1 ... [pmc.ncbi.nlm.nih.gov]

CGP57380 MAPK interacting kinase inhibitor discovery

CGP57380 Basic Information and Mechanism of Action

The table below summarizes the core information and mechanism of action for CGP57380.

| Attribute | Description |

|---|---|

| Primary Target | MNK1 (MAPK-interacting kinase 1) [1] |

| Reported IC₅₀ | 2.2 μM (in cell-free assays) [1] |

| Key Functional Effect | Inhibits phosphorylation of eukaryotic initiation factor 4E (eIF4E) at Ser209 [2] [1] [3] |

| Selectivity Note | At the micromolar concentrations required for cellular activity, it may inhibit other kinases; more selective inhibitors have since been developed [4] [5] |

CGP57380 exerts its effects by blocking the MNK1-mediated phosphorylation of eIF4E, a key protein in the mRNA translation initiation complex. This phosphorylation event is implicated in tumorigenesis and cell survival [2] [4].

Figure 1: CGP57380 acts by inhibiting MNK1, which is activated by MAPK pathways and in turn phosphorylates its primary substrate, eIF4E, on Ser209. This prevents eIF4E's oncogenic activity.

Key Experimental Findings and Efficacy Data

CGP57380 has demonstrated significant biological effects both alone and in combination with other agents, particularly mTOR inhibitors.

| Cancer Model | Experimental Context | Key Findings | PMID |

|---|---|---|---|

| T-ALL [2] | Combination with mTOR inhibitor (everolimus) in Jurkat, CEM, Molt-4 cell lines | CGP57380 (4-16 μM) suppressed p-eIF4E & p-MNK1, inhibited c-Myc/survivin; synergistic effect with everolimus overcame drug resistance. | N/A (PMCID: PMC6289382) |

| NSCLC [3] | Combination with mTOR inhibitor (RAD001/everolimus) in vitro and in vivo | CGP57380 abrogated RAD001-induced p-eIF4E and Akt activation; combination induced mitochondrial apoptosis; synergistic antitumor effect. | N/A (Oncotarget article 8497) |

| AML [4] | MV4-11 cell line (Growth inhibition assay) | CGP57380 showed GI₅₀ of 4.88 μM after 72 hours. | N/A |

| In Vivo (CML Model) [1] | 40 mg/kg/d intraperitoneally in mouse serial transplantation model | CGP57380 extinguished the ability of CML cells to serially transplant in immunodeficient mice, targeting leukemia stem cells (LSCs). | 23737503 |

A critical and replicated finding is that CGP57380 can overcome resistance to mTOR inhibitors. mTOR inhibitors like everolimus and rapalogs can trigger a feedback loop that increases phosphorylation of eIF4E, a survival mechanism for cancer cells. By inhibiting MNK1, CGP57380 blocks this feedback, abrogating the resistance mechanism and leading to synergistic cell death [2] [3].

Detailed Experimental Protocols

For researchers looking to replicate or adapt these studies, here are the detailed methodologies for key experiments.

Cell Viability Assay (MTT)

This protocol is used to determine the inhibitory effect of CGP57380 on cell growth [2].

- Cell Seeding: Seed cells in 96-well plates at a density of 1 × 10⁵ cells/mL.

- Drug Treatment: Treat cells with a range of concentrations of CGP57380 (e.g., 4-16 μM), alone or in combination with other drugs (e.g., everolimus), for 24 to 72 hours.

- MTT Incubation: Following treatment, replace the medium with fresh medium containing 0.5 mg/mL of MTT reagent. Incubate the plates for an additional 4 hours at 37°C.

- Solubilization and Measurement: Remove the medium and MTT, then add 200 μL of DMSO to each well to solubilize the formed formazan crystals.

- Data Analysis: Measure the absorbance at 570 nm using a spectrophotometer. Calculate the drug concentration that inhibits 50% of cell growth (IC₅₀ or GI₅₀) using nonlinear regression analysis.

Analysis of Apoptosis by Flow Cytometry

This protocol is used to quantify drug-induced programmed cell death [2].

- Cell Treatment: Culture cells at a density of 1 × 10⁵/mL in 6-well plates and treat with the desired concentration of CGP57380 for 24 hours.

- Cell Collection and Fixation: Collect cell pellets and fix them with 70% ethanol on ice for 20 minutes, followed by centrifugation.

- Staining: Resuspend the cell pellet and stain using a commercial Annexin V-FITC and Propidium Iodide (PI) kit according to the manufacturer's instructions.

- Detection and Analysis: Analyze the samples using a flow cytometer. The percentages of cells in early apoptosis (Annexin V-FITC positive, PI negative) and late apoptosis/necrosis (Annexin V-FITC and PI positive) are determined.

Western Blot Analysis

This protocol is used to detect changes in protein expression and phosphorylation [2].

- Cell Lysis: Lyse drug-treated cells at 4°C using an appropriate lysis buffer.

- Protein Quantification: Determine the protein concentration of the lysates using the bicinchoninic acid (BCA) method.

- Gel Electrophoresis and Transfer: Separate equal amounts of total protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer to a polyvinylidene difluoride (PVDF) membrane.

- Antibody Probing:

- Block the membrane for 2 hours in TBST with 5% non-fat milk.

- Incubate with primary antibodies (e.g., against p-eIF4E, p-MNK1, c-Myc, survivin, cleaved caspase-3) overnight at 4°C.

- The next day, incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

- Signal Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Formulation and Storage

For laboratory use, the following practical information is available [1]:

- In vitro stock solution: CGP57380 is typically dissolved in DMSO at a high concentration (e.g., 48 mg/mL). The final DMSO concentration in cell culture should not exceed 0.1%.

- In vivo formulation: For animal studies, one validated formulation is a clear solution using 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O, which can achieve a working concentration of 5 mg/mL.

Discovery and Subsequent Inhibitor Development

CGP57380 was one of the early pharmacological inhibitors identified for MNK1. Subsequent research has highlighted the challenge of its selectivity, as it can inhibit other kinases at the micromolar concentrations required for cellular activity [4]. This has driven the search for more potent and selective MNK inhibitors, such as cercosporamide and novel thienopyrimidine-based compounds discovered through integrated virtual screening and structure-activity relationship (SAR) studies [4] [5]. These next-generation inhibitors are valuable tools for delineating the distinct biological roles of MNK1 and MNK2 [4].

References

- 1. CGP 57380 | MNK inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. MNK1 inhibitor CGP57380 overcomes mTOR ... [pmc.ncbi.nlm.nih.gov]

- 3. CGP57380 enhances efficacy of RAD001 in non-small cell ... [oncotarget.com]

- 4. An integrated approach for discovery of highly potent and ... [sciencedirect.com]

- 5. An integrated approach for discovery of highly potent and ... [pubmed.ncbi.nlm.nih.gov]

how does CGP57380 block eIF4E phosphorylation

Core Mechanism of Action

The following pathway illustrates how CGP57380 interacts with the MNK/eIF4E axis:

CGP57380 directly inhibits MNK1 to block eIF4E phosphorylation.

Quantitative Biochemical and Cellular Data

The table below summarizes key quantitative data for CGP57380:

| Parameter | Value | Experimental Context | Source |

|---|---|---|---|

| IC₅₀ vs. MNK1 | 2.2 μM | Cell-free kinase assay | [1] [2] [3] |

| IC₅₀ for cellular p-eIF4E | 3 μM | Various cell lines (e.g., 293 cells, macrophages) | [1] [2] [3] |

| Working Concentration | 4 - 16 μM | T-ALL cell lines (Jurkat, CEM, Molt-4) | [4] [5] |

| Specificity | Selective over p38, JNK1, ERK1/2, PKC, c-src | Profiling against other kinases | [1] [3] |

Experimental Evidence and Functional Outcomes

CGP57380 has been validated in rigorous experimental models, demonstrating its ability to suppress oncogenic pathways.

- In T-ALL (T-cell Acute Lymphoblastic Leukemia): CGP57380 (4-16 μM) dose-dependently suppressed levels of phospho-MNK1 and phospho-eIF4E in Jurkat, CEM, and Molt-4 cell lines. This led to decreased expression of key oncoproteins like c-Myc and survivin [4] [5].

- In NSCLC (Non-Small Cell Lung Cancer): CGP57380 abrogated RAD001 (everolimus)-induced phosphorylation of eIF4E. The combination of CGP57380 and RAD001 induced cancer cell death via the mitochondrial apoptotic pathway and showed synergistic anti-tumor effects in vitro and in vivo [6].

- Translation Inhibition: In a cell-free system, CGP57380 specifically inhibited the translation of mRNAs that contain both a 5' cap and a hairpin structure in their untranslated region (UTR). This class of mRNAs often encodes for potent oncoproteins [7].

Therapeutic Application & Protocol Insight

Research highlights a key therapeutic strategy: combining MNK and mTOR inhibitors to overcome drug resistance.

- Synergy with mTOR Inhibitors: mTORC1 inhibitors (e.g., everolimus, rapalogs) can activate a feedback loop that increases eIF4E phosphorylation, a potential resistance mechanism. CGP57380 blocks this feedback, overcoming resistance and producing a synergistic killing effect in human T-ALL and NSCLC cells [4] [6].

- Sample Experimental Protocol:

- Cell Line: Human T-ALL Jurkat cells.

- Treatment: CGP57380 at varying concentrations (e.g., 4, 8, 16 μM) for 24 hours.

- Analysis: Cell viability (MTT assay), apoptosis (Annexin V/PI staining), and protein analysis (Western blot for p-eIF4E, c-Myc, survivin) [4].

References

- 1. CGP 57380 | Mnk [tocris.com]

- 2. This compound - MNK Kinase Inhibitor for Signaling Research [apexbt.com]

- 3. This compound | Mnk Inhibitors [rndsystems.com]

- 4. MNK1 inhibitor overcomes mTOR CGP -induced... 57380 inhibitor [pmc.ncbi.nlm.nih.gov]

- 5. MNK1 inhibitor overcomes mTOR CGP -induced... 57380 inhibitor [chinaphar.com]

- 6. CGP57380 enhances efficacy of RAD001 in non-small cell ... [oncotarget.com]

- 7. RNA Inhibition of Mitogen-activated Protein Kinase (MAPK) ... [sciencedirect.com]

CGP57380 cell culture treatment protocol concentration

Stock Solution Preparation

- Dissolution: To prepare a 100 mM stock solution, dissolve 24.4 mg of CGP57380 in 1 mL of anhydrous DMSO [1].

- Aliquoting: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

- Storage: Store aliquots at +4°C or as recommended by the supplier [1].

Cell Culture Treatment Protocols

The table below outlines specific treatment conditions reported in recent studies.

| Cell Line | Cancer Type | CGP57380 Concentration | Treatment Duration | Combination Agent | Key Experimental Readout |

|---|---|---|---|---|---|

| A549 & H157 [2] | Non-Small Cell Lung Cancer (NSCLC) | 25 µM | 24 hours | miR-150-3p mimics | Synergistic inhibition of colony formation, migration; induction of apoptosis [2] |

| Jurkat, CEM, Molt-4 [3] | T-Cell Acute Lymphoblastic Leukemia (T-ALL) | 4-16 µM | 24 - 48 hours | Everolimus (RAD001) | Synergistic growth inhibition; suppression of p-eIF4E, c-Myc, survivin [3] |

| CNE1 [4] | Nasopharyngeal Carcinoma (NPC) | In vitro studies conducted | In vitro studies conducted | Radiation | Suppression of β-catenin nuclear translocation; potentiation of radiation-induced apoptosis [4] |

General Application Workflow

A typical workflow for using CGP57380 in cell culture experiments involves several key stages, as illustrated below:

Mechanism of Action and Experimental Applications

CGP57380 exerts its effects primarily by inhibiting the MNK/eIF4E axis, which plays a key role in mRNA translation and is often dysregulated in cancer. The diagram below illustrates its mechanism and common experimental applications.

Key Experimental Observations

- Western Blot Analysis: A primary method to confirm CGP57380 activity is to measure reduced levels of phosphorylated eIF4E (p-eIF4E) and phosphorylated MNK1 (p-MNK1) [3]. Downregulation of downstream oncoproteins like c-Myc and survivin is also commonly observed [3].

- Synergy with mTOR Inhibitors: When combining CGP57380 with mTOR inhibitors like RAD001 (Everolimus), it is crucial to demonstrate that CGP57380 abrogates the RAD001-induced phosphorylation of eIF4E, which is a key resistance mechanism [5] [3] [6].

- In Vivo Translation: For animal studies, a dosage of 25 mg/kg, administered intraperitoneally three times per week, has been used effectively in xenograft mouse models of nasopharyngeal carcinoma [4] [7].

I hope this detailed protocol provides a solid foundation for your research. Should you require further clarification on specific experimental details, feel free to ask.

References

- 1. rndsystems.com/products/ cgp - 57380 _2731 [rndsystems.com]

- 2. MicroRNA-150-3p enhances the antitumour effects of ... [nature.com]

- 3. MNK1 inhibitor CGP57380 overcomes mTOR ... [pmc.ncbi.nlm.nih.gov]

- 4. Suppression Of β-catenin Nuclear Translocation By ... [pmc.ncbi.nlm.nih.gov]

- 5. enhances efficacy of RAD001 in non-small CGP lung cancer... 57380 cell [pmc.ncbi.nlm.nih.gov]

- 6. CGP57380 enhances efficacy of RAD001 in non-small cell ... [oncotarget.com]

- 7. Suppression Of β-catenin Nuclear Translocation By ... [thno.org]

CGP57380 cancer cell proliferation assay method

CGP57380 Proliferation Assay Methods

The core method for assessing the anti-proliferative effects of CGP57380 involves treating cancer cells with the compound and measuring viability, typically using colorimetric assays like the Cell Counting Kit-8 (CCK-8) [1].

The table below summarizes key experimental parameters from recent studies:

| Cancer Cell Line | CGP57380 Treatment Concentration | Treatment Duration | Assay Type / Key Findings | Source Study |

|---|---|---|---|---|

| Non-small cell lung cancer (NSCLC) A549 & H157 [1] | 25 µM (for miRNA microarray); specific proliferation dose not stated | 24 hours (for microarray); proliferation duration not stated | CCK-8 assay; synergistic effect with miR-150-3p mimics [1] | Sci. Rep. (2025) |

| Breast cancer cell lines (e.g., SKBr3, BT474) [2] | 20 µM (established as optimal for inhibiting eIF4E phosphorylation) | Long-term: Colony formation assays (several days); Short-term: 24 hours [2] | Colony formation assay; cytostatic (growth-inhibitory) effect [2] | Cancer Biol. Ther. (2010) |

| In vivo models (e.g., NPC, IBC) [3] [4] | 25 mg/kg (in vivo dose in mouse models) | In vivo: Administered 3 times per week via intraperitoneal (i.p.) injection [3] [4] | Reduced tumor growth and metastasis in nasopharyngeal carcinoma (NPC) and inflammatory breast cancer (IBC) models [3] [4] | Theranostics (2017); Cancer Res. (2018) |

Detailed Experimental Protocol

You can use the following workflow, synthesized from multiple studies, to design your proliferation experiments.

Step-by-Step Methodology:

- Cell Culture and Seeding: Culture your chosen cancer cell line (e.g., A549, H157 for NSCLC; SKBr3 for breast cancer) in recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C with 5% CO₂ [1] [2]. Seed cells into 96-well cell culture plates at a density of approximately 1×10⁴ cells per well and allow them to adhere overnight [5].

- Compound Treatment: Prepare a stock solution of CGP57380 in DMSO. The next day, treat the cells with various concentrations of CGP57380. Studies often use a range up to 20-25 µM based on dose-response analyses [2] [6]. Include control wells with vehicle (DMSO) only.

- Incubation: Incubate the cells with the compound for the desired duration. Treatment periods can vary from 24 hours for initial viability assessments to several days for long-term colony formation assays [1] [2].

- Cell Viability Measurement: After treatment, assess cell proliferation or viability.

- CCK-8 Assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader. The viability or inhibition rate can be calculated relative to the control groups [5].

- Colony Formation Assay: For long-term effects, this is a more appropriate method. After treatment with CGP57380, seed a low number of cells in multi-well plates and allow them to grow for 1-2 weeks until visible colonies form. The colonies can then be stained and counted to determine clonogenic survival [1] [2].

- Data Analysis: Calculate the percentage of cell viability or growth inhibition. The formula used in one study is [5]:

- Inhibition Rate (%) = [(Absorbance of experimental group) - (Absorbance of control group)] / [(Absorbance of experimental group) - (Absorbance of blank group)] × 100%.

Mechanism of Action & Signaling Pathway

CGP57380 exerts its anti-proliferative effects primarily by inhibiting the MNK-eIF4E signaling axis, which intersects with other key cancer pathways. The following diagram illustrates this mechanism.

Key Mechanistic Insights:

- Primary Target: CGP57380 is a potent inhibitor of MAP kinase-interacting kinases (MNK1 and MNK2) [7].

- Downstream Effect: MNKs are the primary kinases that phosphorylate the translation initiation factor eIF4E at serine 209. CGP57380 treatment effectively reduces levels of p-eIF4E [2] [3] [6].

- Consequences: Phosphorylated eIF4E promotes the translation of a subset of mRNAs involved in cancer progression. Inhibition by CGP57380 leads to:

- Downregulation of cyclin D1, causing cell cycle arrest and a cytostatic effect [2].

- Suppression of β-catenin signaling and inhibition of its nuclear translocation, reducing proliferation and migration in cancers like nasopharyngeal carcinoma [3] [8].

- Decreased expression of anti-apoptotic proteins like XIAP, linking MAPK to NFκB signaling and enhancing apoptosis in aggressive cancers [4].

Important Considerations for Your Research

- Synergistic Combinations: Recent research highlights that CGP57380 can have enhanced effects when used in combination. For example, it synergizes with miR-150-3p mimics to inhibit colony formation and induce apoptosis in NSCLC [1]. It also enhances the efficacy of other agents like mTOR inhibitors and radiation therapy [3] [8].

- In Vivo Validation: The anti-proliferative effect of CGP57380 has been confirmed in vivo. A common dosing regimen in mouse models is 25 mg/kg, administered via intraperitoneal injection three times per week [3] [4].

- Off-Target Effects: Be aware that CGP57380 is noted to have off-target effects on other kinases. For highly specific studies, newer, more selective MNK inhibitors are available, though CGP57380 remains a valuable research tool [7].

References

- 1. MicroRNA-150-3p enhances the antitumour effects of ... [nature.com]

- 2. The role of MNK proteins and eIF4E phosphorylation in ... [pmc.ncbi.nlm.nih.gov]

- 3. Suppression Of β-catenin Nuclear Translocation By ... [pmc.ncbi.nlm.nih.gov]

- 4. XIAP Regulation by MNK Links MAPK and NFκB Signaling to ... [pmc.ncbi.nlm.nih.gov]

- 5. miR-1246 enhances chemo-resistance of polyploid giant ... [link.springer.com]

- 6. Phosphorylation of eIF-4E positively regulates formation ... [sciencedirect.com]

- 7. Design, synthesis and activity of Mnk1 and Mnk2 selective ... [sciencedirect.com]

- 8. Suppression Of β-catenin Nuclear Translocation By ... [thno.org]

Mechanism of Action: How CGP57380 Triggers Mitochondrial Apoptosis

CGP57380 promotes mitochondrial apoptosis not as a standalone agent, but by blocking a key resistance mechanism that compromises other treatments. The core mechanism involves the MNK/eIF4E axis and its crosstalk with mitochondrial signaling [1] [2].

- Core Signaling Pathway: The diagram below illustrates the established mechanism by which CGP57380, in combination with an mTOR inhibitor, induces cell death.

- Key Molecular Events: The initiation of apoptosis involves several critical steps at the mitochondria [1] [3] [4]:

- Downregulation of Anti-apoptotic Proteins: CGP57380 treatment reduces levels of key anti-apoptotic proteins like Mcl-1 and Bcl-2 [1] [2].

- Mitochondrial Outer Membrane Permeabilization (MOMP): The reduction in Mcl-1/Bcl-2 tilts the balance in favor of pro-apoptotic BCL-2 family proteins (like Bax and Bak). This leads to MOMP, a commitment step in apoptosis [3] [4].

- Cytochrome c Release: MOMP allows proteins like cytochrome c to escape from the mitochondrial intermembrane space into the cytoplasm [3] [5].

- Caspase Activation: Released cytochrome c triggers the assembly of the apoptosome, leading to the activation of caspase-9 and subsequently effector caspases (e.g., caspase-3), which execute apoptosis [1] [2].

Summary of Experimental Evidence

The following table summarizes quantitative data on the pro-apoptotic effects of CGP57380 from key studies.

Table 1: Experimental Evidence of CGP57380-Induced Apoptosis

| Cancer Type | Experimental Model | Treatment | Key Apoptotic Outcomes | Reference |

|---|---|---|---|---|

| Non-Small Cell Lung Cancer (NSCLC) | In vitro (cell lines) & In vivo (mouse xenograft) | CGP57380 + RAD001 (mTOR inhibitor) | Synergistic induction of apoptosis; Activation of intrinsic mitochondrial pathway [1]. | [1] |

| T-Cell Acute Lymphoblastic Leukemia (T-ALL) | In vitro (Jurkat, CEM, Molt-4 cells) | CGP57380 + Everolimus (mTOR inhibitor) | Synergistic growth inhibition; Increased apoptosis; Downregulation of Mcl-1 and Survivin [2]. | [2] |

| Nasopharyngeal Carcinoma (NPC) | In vitro (cell lines) & In vivo (mouse models) | CGP57380 alone or with radiation | Potentiated radiation-induced apoptosis; Suppression of tumor progression and metastasis [6] [7]. | [6] [7] |

Detailed Experimental Protocols

Here are standardized protocols for evaluating CGP57380-induced apoptosis via the mitochondrial pathway, based on methodologies from the cited research.

Protocol 1: In Vitro Assessment of Apoptosis and Protein Expression

This protocol outlines the key steps for treating cells and measuring apoptosis and signaling changes in vitro.

Detailed Steps:

- Cell Seeding: Plate your chosen cancer cell lines (e.g., A549, H157 for NSCLC; Jurkat for T-ALL) at a density of 1×10^5 cells/mL in appropriate culture medium [1] [8] [2].

- Drug Treatment: The next day, treat the cells with relevant compounds for 24 to 48 hours. Common treatment groups include [1] [2]:

- Vehicle control (DMSO)

- CGP57380 alone (10-25 µM)

- mTOR inhibitor (e.g., 100 nM RAD001) alone

- Combination of CGP57380 and mTOR inhibitor

- Analysis:

- Apoptosis Measurement: Harvest cells and use an Annexin V-FITC/propidium iodide (PI) apoptosis detection kit. Analyze stained cells by flow cytometry to quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic populations [2].

- Protein Analysis by Western Blot: Prepare whole-cell protein lysates. Separate proteins by SDS-PAGE and transfer to a membrane. Probe with the following key antibodies to confirm the mechanism [1] [2]:

- Mechanism Validation: Phospho-eIF4E (Ser209), total eIF4E, Phospho-MNK1 (Thr197/202)

- Anti-apoptotic Protein Downregulation: Mcl-1, Bcl-2, Survivin

- Apoptosis Execution: Cleaved Caspase-3, Cleaved PARP

- Cell Viability Assay: In parallel, seed cells in a 96-well plate, treat as above, and assess viability using a CCK-8 or MTT assay according to the manufacturer's instructions [8] [2].

Protocol 2: In Vivo Efficacy Assessment in Mouse Xenograft Models

This protocol describes how to evaluate the anti-tumor and pro-apoptotic effects of CGP57380 in animal models [1] [6] [7].

- Tumor Inoculation: Subcutaneously inject cancer cells (e.g., 5×10^6 CNE1 cells for NPC models) into the flanks of immunodeficient mice (e.g., BALB/c nude mice).

- Treatment Initiation: When tumor volumes reach 50-100 mm³, randomize mice into treatment groups (n=5-6).

- Dosing Regimen: Administer treatments via intraperitoneal (i.p.) injection, three times per week for 3-5 weeks. The key group is:

- Endpoint Analysis:

- Tumor Monitoring: Measure tumor dimensions 2-3 times weekly. Calculate volume using the formula: V = (length × width²)/2.

- Tumor Harvest: At the end of the study, excise, weigh, and process tumors for analysis.

- Immunohistochemistry (IHC): Analyze formalin-fixed, paraffin-embedded tumor sections for markers of apoptosis (cleaved caspase-3) and proliferation (Ki-67).

Critical Considerations for Your Research

- Synergistic Strategy: CGP57380's most potent pro-apoptotic effect is achieved in combination with mTOR inhibitors (e.g., RAD001) to overcome feedback-driven resistance [1] [2].

- Biomarker Validation: Before combination studies, confirm the presence of the target pathway in your models by checking for baseline expression of p-MNK1 and p-eIF4E, as these are associated with poor prognosis and likely predict better response [1].

- Compound Specificity: Be aware that CGP57380 has moderate kinase selectivity [9]. For more specific target validation, consider genetic knockdown (siRNA) of MNK1/2 in parallel.

Conclusion

CGP57380 is a valuable tool for targeted cancer therapy research. Its ability to inhibit the MNK/eIF4E axis and sensitize cells to other agents via the mitochondrial apoptosis pathway provides a rational combination strategy. The protocols outlined herein offer a foundation for investigating its efficacy in various cancer models.

References

- 1. CGP57380 enhances efficacy of RAD001 in non-small cell ... [pmc.ncbi.nlm.nih.gov]

- 2. MNK1 inhibitor CGP57380 overcomes mTOR ... [pmc.ncbi.nlm.nih.gov]

- 3. Control of mitochondrial apoptosis by the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The BCL2 family: from apoptosis mechanisms to new ... [nature.com]

- 5. Role of the mitochondrial permeability transition pore in ... [pubmed.ncbi.nlm.nih.gov]

- 6. Suppression Of β-catenin Nuclear Translocation By ... [pmc.ncbi.nlm.nih.gov]

- 7. Suppression Of β-catenin Nuclear Translocation By ... [thno.org]

- 8. MicroRNA-150-3p enhances the antitumour effects of ... [nature.com]

- 9. An integrated approach for discovery of highly potent and ... [sciencedirect.com]

Comprehensive Application Notes and Protocols: CGP57380 and RAD001 Combination Therapy for Enhanced Cancer Treatment

Introduction and Biological Rationale

The combination of CGP57380 (a MNK1 inhibitor) and RAD001 (Everolimus, an mTOR inhibitor) represents an innovative approach in cancer therapy that addresses a critical limitation of mTOR-targeted treatments. While mTOR inhibitors like RAD001 initially show efficacy in various cancers, they frequently induce feedback mechanisms that lead to therapeutic resistance. Specifically, RAD001 monotherapy strongly enhances phosphorylation of eukaryotic translation initiation factor 4E (eIF4E) and activates Akt signaling, creating counter-regulatory pathways that diminish the anticancer effect over time [1] [2]. This resistance mechanism occurs because mTOR inhibition activates MAPK-interacting kinases (Mnks), which phosphorylate eIF4E at serine 209, promoting cell survival and proliferation despite mTOR pathway suppression [3].

The scientific rationale for this combination therapy centers on simultaneously targeting two interconnected regulatory pathways that control protein translation and cell growth. MNK1 and eIF4E play crucial roles in oncogenic translation, selectively promoting the synthesis of proteins involved in cell proliferation (cyclin D1, c-Myc), survival (Bcl-2, Mcl-1, survivin), angiogenesis (VEGF), and metastasis (MMP9) [1] [4]. Research has demonstrated that overexpression of phosphorylated MNK1 (p-Mnk1) and phosphorylated eIF4E (p-eIF4E) correlates significantly with poor prognosis in multiple cancers, including non-small cell lung cancer (NSCLC) and nasopharyngeal carcinoma (NPC) [1] [4]. In NSCLC patients, high p-Mnk1 expression serves as an independent prognostic biomarker associated with reduced overall survival, making the MNK/eIF4E pathway an attractive therapeutic target [1].

The dot language code below illustrates the mechanistic relationship between these pathways:

Figure 1: Mechanism of Action of CGP57380 and RAD001 Combination Therapy. RAD001 inhibits mTORC1, while CGP57380 directly targets MNK1, preventing eIF4E phosphorylation. This dual inhibition counteracts therapeutic resistance and promotes cancer cell apoptosis.

Preclinical Efficacy Data Summary

Extensive preclinical studies have demonstrated that the combination of CGP57380 and RAD001 produces synergistic effects across various cancer types, enhancing growth inhibition and apoptosis beyond what either agent achieves alone. The table below summarizes key efficacy data from multiple studies:

Table 1: Summary of Preclinical Efficacy Data for CGP57380 and RAD001 Combination Therapy

| Cancer Type | Model System | Key Findings | Proposed Mechanisms | Reference |

|---|---|---|---|---|

| Non-Small Cell Lung Cancer (NSCLC) | In vitro (cell lines); In vivo (xenograft models) | Synergistic antitumor efficacy; significantly induced apoptosis via intrinsic mitochondrial pathway | Abrogated RAD001-induced eIF4E phosphorylation; inhibited proliferation; enhanced mitochondrial apoptotic pathway | [1] [2] |

| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Jurkat, CEM, Molt-4 cell lines | Combination produced synergistic growth inhibition; overcame RAD001 resistance | Suppressed RAD001-induced eIF4E phosphorylation; downregulated c-Myc and survivin | [3] |

| Nasopharyngeal Carcinoma (NPC) | In vitro and in vivo models | CGP57380 alone decreased proliferation, migration, invasion; potentiated radiation-induced apoptosis | Downregulated nuclear β-catenin; inhibited cyclin D1, c-Myc, MMP-7; blocked epithelial-mesenchymal transition | [4] |

The synergistic interaction between these agents is particularly valuable because it allows for lower doses of each drug while maintaining therapeutic efficacy, potentially reducing side effects associated with higher doses of either single agent. In T-ALL models, RAD001 alone produced only mild inhibition of cell viability (<40% at 100 nM), but when combined with CGP57380, the combination resulted in significantly enhanced growth inhibition and apoptosis [3]. Similarly, in NSCLC models, the combination therapy effectively induced cancer cell apoptosis through activation of the intrinsic mitochondrial pathway, demonstrating superior efficacy compared to monotherapy approaches [1].

In Vitro Experimental Protocols

Cell Culture and Reagents

- Cell Lines: For NSCLC studies, use appropriate cell lines such as A549, H1299, or PC-9. For T-ALL research, utilize Jurkat, CEM, or Molt-4 cells [1] [3].

- Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 37°C in a humidified incubator with 5% CO₂ [3].

- Drug Preparation: Prepare 100 mM stock solutions of CGP57380 in DMSO and 10 mM stock solution of RAD001 in DMSO. Aliquot and store at -20°C. For working concentrations, dilute stock solutions in serum-free RPMI-1640 medium immediately before use, ensuring the final DMSO concentration does not exceed 0.1% in all experiments [3].

Cell Viability Assay (MTT Assay)

- Seed cells in 96-well plates at a density of 1 × 10⁵ cells/mL (100 μL per well) [3].

- Treat cells with varying concentrations of CGP57380 (0-16 μM) and RAD001 (0-100 nM), either alone or in combination, for 24-72 hours [3].

- Add MTT reagent (0.5 mg/mL) to each well and incubate for 4 hours at 37°C [3].

- Remove medium and dissolve formed formazan crystals in 200 μL DMSO per well [3].

- Measure absorbance at 570 nm using a microplate spectrophotometer. Calculate IC₅₀ values using nonlinear regression analysis [3].

- Analyze synergy using CompuSyn software or the Chou-Talalay method to calculate combination indices (CI), where CI < 1 indicates synergy, CI = 1 indicates additive effect, and CI > 1 indicates antagonism [1].

Apoptosis Detection by Flow Cytometry

- Culture cells at a density of 1 × 10⁵/mL in 6-well plates and treat with appropriate drug concentrations for 24 hours [3].

- Collect cell pellets by centrifugation and wash with cold PBS [3].

- Resuspend cells in 1× binding buffer and stain with Annexin V-FITC and propidium iodide (PI) using an apoptosis detection kit according to manufacturer instructions [3].

- Incubate for 15 minutes in the dark at room temperature [3].

- Analyze samples by flow cytometry within 1 hour. Distinguish viable cells (Annexin V⁻/PI⁻), early apoptotic cells (Annexin V⁺/PI⁻), late apoptotic cells (Annexin V⁺/PI⁺), and necrotic cells (Annexin V⁻/PI⁺) [3].

Western Blot Analysis

- Lyse treated cells at 4°C in RIPA buffer supplemented with protease and phosphatase inhibitors [3].

- Determine protein concentration using BCA assay [3].

- Separate proteins (20-40 μg per lane) by SDS-PAGE on 8%-12% gels and transfer to PVDF membranes [3].

- Block membranes with 5% non-fat milk in TBST for 2 hours at room temperature [3].

- Incubate with primary antibodies overnight at 4°C. Key antibodies include:

- Incubate with HRP-conjugated secondary antibodies for 1-2 hours at room temperature [3].

- Detect signals using enhanced chemiluminescence (ECL) substrate and visualize with a digital imaging system [3].

In Vivo Experimental Protocols

Animal Model and Dosing

- Animal Selection: Use 6-8 week old female BALB/c nude or SCID mice (16-18 g) [1].

- Xenograft Establishment: Subcutaneously inject 5 × 10⁶ NSCLC cells (e.g., A549) in 100 μL PBS into the right flank of each mouse [1].

- Group Allocation: Randomly divide tumor-bearing mice into four groups (n=6-8 per group):

- Vehicle control

- CGP57380 alone

- RAD001 alone

- CGP57380 and RAD001 combination [1]

- Dosing Regimen:

Tumor Measurement and Efficacy Evaluation

- Measure tumor dimensions using calipers every 3-4 days throughout the study period [1].

- Calculate tumor volume using the formula: V = (L × W²) / 2, where L is the longest diameter and W is the shortest diameter perpendicular to L [1].

- Monitor body weight of mice twice weekly as an indicator of general health and potential toxicity.

- At study endpoint, euthanize mice humanely and collect tumor tissues for further analysis [1].

- Process tissues for:

- Immunohistochemical staining of p-Mnk1, p-eIF4E, and Ki-67

- TUNEL assay to detect apoptotic cells

- Western blot analysis of key signaling proteins [1]

Immunohistochemical Analysis

- Fix tumor tissues in 10% neutral buffered formalin for 24-48 hours [1].

- Embed in paraffin and section at 4-5 μm thickness [1].

- Deparaffinize and rehydrate sections through xylene and graded alcohol series [1].

- Perform antigen retrieval using appropriate methods (citrate buffer, pH 6.0, heated for 20 minutes) [1].

- Block endogenous peroxidase activity with 3% H₂O₂ for 10 minutes [1].

- Incubate with primary antibodies against p-Mnk1, p-eIF4E, or Ki-67 overnight at 4°C [1].

- Develop using HRP-conjugated secondary antibodies and DAB substrate, then counterstain with hematoxylin [1].

- Evaluate staining by two independent pathologists blinded to treatment groups using a semi-quantitative scoring system based on staining intensity and percentage of positive cells [1].

Drug Formulation and Storage

Table 2: Formulation and Storage Conditions for CGP57380 and RAD001

| Parameter | CGP57380 | RAD001 (Everolimus) |

|---|---|---|

| Molecular Weight | 310.33 g/mol | 958.2 g/mol |

| Solubility | Soluble in DMSO (up to 100 mM), slightly soluble in water | Soluble in DMSO (up to 10 mM), poorly soluble in water |

| Stock Solution | 100 mM in DMSO | 10 mM in DMSO |

| Storage Conditions | -20°C in aliquots; protect from light | -20°C in aliquots; protect from light |

| In Vitro Working Concentration | 4-16 μM [3] | 1-100 nM [3] |

| In Vivo Formulation | Dissolve in vehicle containing 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline [1] | Suspend in 0.1% hydroxypropyl methylcellulose [1] |

| Stability | Stable for at least 6 months at -20°C | Stable for at least 6 months at -20°C |

Troubleshooting Guide

Table 3: Troubleshooting Common Experimental Issues

| Problem | Possible Cause | Solution |

|---|---|---|

| Poor solubility of drugs | Improvehicle composition | For in vivo studies, ensure proper vehicle formulation with appropriate solubilizing agents |

| High background in Western blots | Inadequate blocking or antibody concentration | Optimize blocking conditions (5% BSA or non-fat milk); titrate antibodies for optimal signal-to-noise ratio |

| Variable cell viability results | Inconsistent cell seeding density | Standardize cell counting method and ensure uniform seeding across experimental replicates |

| Lack of synergistic effect | Suboptimal drug ratios | Perform dose matrix experiments to identify optimal combination ratios; verify drug activity with single-agent controls |

| No change in p-eIF4E levels | Ineffective MNK inhibition | Verify CGP57380 activity and storage conditions; confirm phosphorylation status with positive controls |

| Animal toxicity | Excessive drug dosing | Implement dose escalation study; monitor body weight closely and adjust doses accordingly |

Conclusion and Future Perspectives

The combination of CGP57380 and RAD001 represents a promising therapeutic strategy that effectively addresses the limitation of mTOR inhibitor monotherapy by preventing resistance through MNK/eIF4E pathway inhibition. The compiled data from multiple preclinical studies consistently demonstrates that this combination produces synergistic antitumor effects across various cancer types, including NSCLC, T-ALL, and nasopharyngeal carcinoma [1] [4] [3]. The provided protocols offer comprehensive guidelines for researchers to evaluate this combination therapy in both in vitro and in vivo settings, with detailed methodologies for assessing efficacy, mechanism of action, and potential biomarkers.

Future research directions should focus on identifying predictive biomarkers for patient selection, particularly evaluating baseline levels of p-Mnk1 and p-eIF4E in tumor tissues, which have shown correlation with treatment response in preclinical models [1]. Additionally, exploring this combination in the context of immuno-oncology approaches, such as with CAR-T cell therapies, may unveil further therapeutic opportunities, as mTOR inhibition has been shown to enhance immune responses in certain settings [5] [6]. The optimization of dosing schedules and formulations for clinical translation will be essential to fully realize the potential of this promising targeted therapy combination in overcoming treatment resistance in cancer patients.

References

- 1. CGP57380 enhances efficacy of RAD001 in non-small cell ... [pmc.ncbi.nlm.nih.gov]

- 2. CGP57380 enhances efficacy of RAD001 in non-small cell ... [oncotarget.com]

- 3. MNK1 inhibitor CGP57380 overcomes mTOR ... [pmc.ncbi.nlm.nih.gov]

- 4. CGP57380抑制β-连环蛋白核转位可减缓鼻咽癌的不良进展并增强 ... [suppr.wilddata.cn]

- 5. CN105899232A - 用于增强免疫应答的mTOR抑制剂 [patents.google.com]

- 6. 使用与激酶抑制剂组合的嵌合抗原受体治疗和预防细胞因子 ... [patents.google.com]

Application Note: Monitoring MNK1 Inhibition with CGP57380 via Phospho-eIF4E (Ser209) Western Blot

References

- 1. Suppression Of β-catenin Nuclear Translocation By ... [pmc.ncbi.nlm.nih.gov]

- 2. The Role of the Eukaryotic Translation Initiation Factor 4E ... [frontiersin.org]

- 3. MNK1 inhibitor CGP57380 overcomes mTOR ... [pmc.ncbi.nlm.nih.gov]

- 4. MNK1 inhibitor CGP57380 overcomes mTOR ... [pubmed.ncbi.nlm.nih.gov]

- 5. Phospho-eIF4E (Ser209) Antibody #9741 [cellsignal.com]

- 6. HTRF Human and Mouse Phospho-EIF4E (Ser209) ... [revvity.com]

- 7. Phosphorylation of eIF4E Confers Resistance to Cellular ... [journals.plos.org]

Comprehensive Application Notes and Protocols: CGP57380 as a Radiosensitizer for Nasopharyngeal Carcinoma

Introduction and Background

Nasopharyngeal carcinoma (NPC) presents significant therapeutic challenges due to its anatomical location and frequent diagnosis at advanced stages. Despite being highly sensitive to radiation, treatment failure often occurs due to radioresistance, leading to locoregional recurrence in approximately 20-30% of patients. [1] [2] The development of radiosensitizing agents that can enhance the efficacy of radiotherapy while minimizing damage to surrounding normal tissues represents a crucial strategy for improving therapeutic outcomes. CGP57380, a specific inhibitor of MAP kinase-interacting serine/threonine kinase (MNK), has emerged as a promising candidate for overcoming radioresistance in NPC through its unique mechanism of action targeting the MNK/eIF4E/β-catenin signaling axis. [3] [4]

The clinical imperative for such sensitizers stems from the limitations of current NPC treatment regimens. While intensity-modulated radiation therapy (IMRT) has improved locoregional control, patients with radioresistant tumors still face poor prognosis. [1] Research has established that the MNK/eIF4E/β-catenin axis plays a critical role in NPC progression and treatment resistance. Elevated expression of phosphorylated eIF4E (p-eIF4E) and nuclear β-catenin correlates with advanced disease and poor prognosis, making this pathway a compelling therapeutic target. [3] [4] CGP57380 represents a targeted approach to disrupt this resistance pathway and potentially improve radiotherapeutic efficacy.

Mechanism of Action

Molecular Targeting

CGP57380 exerts its radiosensitizing effects through precise inhibition of the MNK/eIF4E signaling axis. MNK1 and MNK2 kinases phosphorylate the translation initiation factor eIF4E at serine 209, enhancing its oncogenic activity. This phosphorylation event promotes the nuclear translocation of β-catenin, a core component of the Wnt signaling pathway that drives the expression of proliferative and anti-apoptotic genes. [3] [4] In NPC, elevated levels of p-eIF4E and nuclear β-catenin are associated with lymph node metastasis and serve as independent prognostic factors, highlighting the clinical relevance of this pathway. [3]

The molecular cascade involves multiple steps that can be targeted for therapeutic intervention. CGP57380 directly inhibits MNK kinase activity, reducing eIF4E phosphorylation and subsequently suppressing β-catenin nuclear translocation. This inhibition leads to downregulation of β-catenin target genes including cyclin D1, c-Myc, and MMP-7, which are involved in cell cycle progression, proliferation, and metastasis. [3] [4] Additionally, CGP57380 treatment results in the accumulation of β-catenin in the cytoplasm, where it participates in cell adhesion complexes, further impeding the epithelial-mesenchymal transition (EMT) process that enhances cancer cell invasiveness. [4]

Signaling Pathway

Table: Key Molecular Components Targeted by CGP57380 in NPC

| Molecular Component | Function | Effect of CGP57380 |

|---|---|---|

| MNK1/MNK2 kinases | Phosphorylate eIF4E at Ser209 | Direct inhibition of kinase activity |

| p-eIF4E (Ser209) | Enhanced translation of oncogenic mRNAs | Reduced phosphorylation |

| Nuclear β-catenin | Transcriptional activation of growth/survival genes | Suppressed nuclear translocation |

| Cyclin D1 | Cell cycle progression | Downregulation |

| c-Myc | Transcription factor promoting proliferation | Downregulation |

| MMP-7 | Matrix metalloproteinase facilitating invasion | Downregulation |

| AKT | Serine/threonine kinase regulating survival | Modulation of activation state |

The mechanistic relationship between CGP57380's molecular targeting and its functional outcomes in nasopharyngeal carcinoma can be visualized as follows:

Experimental Evidence

In Vitro Findings

Comprehensive in vitro studies have demonstrated CGP57380's efficacy in sensitizing NPC cells to radiation. Research using multiple NPC cell lines (CNE1, HNE1, HNE2, 5-8F, and 6-10B) revealed that treatment with CGP57380 significantly enhanced radiation-induced apoptosis and suppressed clonogenic survival following irradiation. [3] [4] The compound effectively inhibited proliferation, migration, and invasion capabilities of NPC cells in a dose-dependent manner, with IC50 values typically ranging between 4-16 μM across various cellular models. [5] These anti-tumor effects were correlated with decreased phosphorylation of eIF4E and reduced nuclear localization of β-catenin, confirming the compound's intended mechanism of action.

Further mechanistic investigations revealed that CGP57380 treatment promotes the accumulation of NPC cells in the G0/G1 phase of the cell cycle, thereby limiting their proliferative potential. This cell cycle arrest was associated with diminished expression of cyclin D1, a key regulator of G1/S transition. [3] Additionally, CGP57380 was shown to potentiate radiation-induced DNA damage, as evidenced by increased γ-H2AX foci formation and delayed dispersion of these DNA damage markers following irradiation. The compound's ability to impair DNA repair processes contributes significantly to its radiosensitizing properties, making cancer cells more vulnerable to radiation-induced cell death.

In Vivo Efficacy

Table: Summary of In Vivo Models Demonstrating CGP57380 Efficacy in NPC

| Tumor Model | Dosing Regimen | Key Findings | Reference |

|---|---|---|---|

| Subcutaneous xenograft (CNE1 cells) | 25 mg/kg, 3 times/week, i.p. | Significant reduction in tumor volume and weight; decreased Ki-67 and increased cleaved caspase-3 | [4] |

| Intravenous injection (lung metastasis) | 25 mg/kg, 3 times/week, i.p. | Reduced lung metastasis formation | [4] |

| Intraperitoneal model (bioluminescent CNE1) | 25 mg/kg, 3 times/week, i.p. | Inhibition of tumor burden as measured by bioluminescence imaging | [4] |

| Combination with RAD001 (everolimus) | Varying doses based on study | Synergistic growth inhibition in T-ALL models; overcame mTOR inhibitor resistance | [5] |

Animal studies have provided compelling evidence for CGP57380's potential as a radiosensitizer in vivo. In subcutaneous xenograft models utilizing CNE1 NPC cells, CGP57380 administration (25 mg/kg, three times per week, intraperitoneally) significantly suppressed tumor growth and enhanced radiation response. [4] Histopathological and immunohistochemical analyses of harvested tumors revealed decreased expression of proliferation markers (Ki-67) and increased apoptosis (cleaved caspase-3), corroborating the anti-tumor effects observed in vitro. Importantly, CGP57380 treatment also potentiated radiation-induced apoptosis in these in vivo models, supporting its specific role as a radiosensitizer rather than merely a cytostatic agent.

The anti-metastatic potential of CGP57380 was demonstrated in experimental metastasis models where intravenous injection of CNE1 cells led to lung colonization. In this setting, CGP57380 treatment significantly reduced pulmonary metastasis formation, consistent with its inhibitory effects on migration and invasion observed in vitro. [4] Furthermore, in an intraperitoneal model utilizing luciferase-expressing CNE1 cells, bioluminescence imaging showed that CGP57380 effectively suppressed abdominal tumor burden, with the combination of CGP57380 and radiation demonstrating superior efficacy compared to either treatment alone. These findings collectively establish the compound's potential to address both local recurrence and distant metastasis in NPC.

Experimental Protocols

In Vitro Radiosensitization Assay

The clonogenic survival assay represents the gold standard for evaluating radiosensitizer efficacy in vitro. This protocol outlines the methodology for assessing CGP57380's radiosensitizing effects in NPC cell lines:

- Cell preparation: Seed NPC cells (e.g., CNE1, HNE2, or 5-8F) in 6-well plates at densities of 200-10,000 cells/well depending on anticipated radiation dose (higher doses require higher seeding densities). Allow cells to adhere for 24 hours in complete medium (RPMI-1640 with 10% fetal bovine serum). [4]

- Drug treatment: Add CGP57380 at predetermined concentrations (typically 4-16 μM based on IC50 values) or vehicle control (DMSO, not exceeding 0.1% final concentration). Incubate for 2 hours prior to irradiation. [5]

- Irradiation: Expose cells to varying doses of X-ray irradiation (0, 2, 4, 6, and 8 Gy) using a clinical linear accelerator or X-ray irradiator. Include sham-irradiated controls. Following irradiation, maintain cells in medium containing CGP57380 for 24 hours, then replace with drug-free complete medium. [4]

- Colony formation: Incubate cells for 10-14 days to allow colony formation (minimum 50 cells per colony). Fix with methanol and stain with 0.5% crystal violet. Count colonies manually or using automated colony counters.

- Data analysis: Calculate surviving fractions normalized to plating efficiency of untreated controls. Plot survival curves and determine radiobiological parameters (D0, Dq, SF2) using linear-quadratic model fitting. Compare survival curves between CGP57380-treated and control cells to quantify radiosensitization enhancement ratios.

For apoptosis analysis, treat and irradiate cells as above, then harvest 24-72 hours post-irradiation. Stain with Annexin V-FITC and propidium iodide according to manufacturer's protocol. Analyze by flow cytometry to quantify early and late apoptotic populations. [5]

In Vivo Tumor Radiosensitization Protocol

This protocol describes the evaluation of CGP57380 as a radiosensitizer in mouse xenograft models of NPC:

- Tumor establishment: Subcutaneously inject 5×10^6 CNE1 cells suspended in 200 μL serum-free medium into the flanks of 4-week-old male BALB/c nude mice. Monitor tumor growth by caliper measurements. [4]

- Treatment groups: Randomize mice into four groups when tumor volumes reach 50-100 mm³ (typically 7-10 days post-inoculation): (1) Vehicle control, (2) CGP57380 alone (25 mg/kg), (3) Radiation alone, (4) CGP57380 + Radiation. Use a minimum of 6 animals per group for statistical power.

- Drug administration: Administer CGP57380 (25 mg/kg in appropriate vehicle) or vehicle control via intraperitoneal injection three times per week. For combination group, administer CGP57380 2 hours before each radiation fraction. [4]

- Radiation protocol: For localized tumor irradiation, use a small animal radiation research platform (SARRP) or equivalent. Anesthetize mice (isoflurane recommended) and deliver 2 Gy fractions daily for 5 consecutive days to a total dose of 10 Gy. Employ appropriate shielding to protect normal tissues.

- Endpoint measurements: Monitor tumor dimensions 2-3 times weekly using calipers. Calculate tumor volume using the formula: V = (length × width²)/2. Euthanize mice when tumor volume exceeds 1500 mm³ or at predetermined study endpoint (typically 4-6 weeks). Harvest tumors for immunohistochemical analysis of proliferation (Ki-67), apoptosis (cleaved caspase-3), DNA damage (γ-H2AX), and pathway modulation (p-eIF4E, nuclear β-catenin). [4]

Molecular Mechanism Analysis

To validate target engagement and pathway modulation, the following molecular analyses are recommended:

- Western blotting: Extract proteins from treated cells or tumor tissues using RIPA buffer. Separate 20-30 μg protein by SDS-PAGE, transfer to PVDF membranes, and probe with antibodies against p-eIF4E (Ser209), total eIF4E, β-catenin, cyclin D1, c-Myc, MMP-7, and loading control (β-actin or GAPDH). Use appropriate HRP-conjugated secondary antibodies and chemiluminescent detection. [5]

- Immunofluorescence for β-catenin localization: Culture NPC cells on chamber slides, treat with CGP57380 (8-16 μM) for 24 hours, then fix with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100, block with 5% BSA, and incubate with β-catenin primary antibody overnight at 4°C. After washing, apply fluorescent secondary antibody and counterstain with DAPI. Visualize using confocal microscopy and quantify nuclear-to-cytoplasmic β-catenin ratio. [3] [4]

- qRT-PCR for downstream targets: Extract total RNA using TRIzol reagent, reverse transcribe to cDNA, and perform quantitative PCR using primers for β-catenin target genes (CCND1, MYC, MMP7). Normalize expression to housekeeping genes (GAPDH, ACTB) and calculate fold changes using the 2^(-ΔΔCt) method. [4]

Research Applications

CGP57380 serves as a valuable research tool for investigating the functional significance of the MNK/eIF4E/β-catenin axis in NPC biology and treatment resistance. Its well-characterized mechanism and experimental efficacy support several specific research applications:

Combination therapy development: CGP57380 demonstrates synergistic interactions with conventional radiotherapy and emerging targeted agents. Research indicates particular promise when combined with mTOR inhibitors like everolimus, where CGP57380 counteracts resistance mechanisms associated with mTOR inhibition-induced eIF4E phosphorylation. [5] This combination approach may help overcome feedback activation of survival pathways that often limit the efficacy of single-agent targeted therapies.

Mechanistic studies of radioresistance: The compound enables researchers to dissect the contribution of translation initiation control to radioresistance phenotypes. By specifically inhibiting MNK-mediated eIF4E phosphorylation without directly affecting other kinase pathways, CGP57380 provides a targeted approach to investigate how translational regulation influences DNA damage response, cell cycle checkpoint activation, and apoptosis execution following radiation exposure.

Metastasis suppression investigations: Given its inhibitory effects on migration, invasion, and metastasis in preclinical models, CGP57380 can be utilized to study the role of the MNK/eIF4E axis in the invasive progression of NPC. The compound's ability to suppress epithelial-mesenchymal transition (EMT) and matrix metalloproteinase expression makes it particularly useful for investigating the molecular drivers of NPC dissemination.

Limitations and Future Directions

Despite promising preclinical results, several challenges and limitations must be addressed to advance the translational development of CGP57380 as a clinical radiosensitizer for NPC:

Pharmacokinetic optimization: The current dosing regimen (25 mg/kg, three times weekly, intraperitoneally) used in preclinical studies may require optimization for human applications. Future work should focus on formulation development to improve bioavailability and tissue penetration, potentially through nanoparticle-based delivery systems or prodrug approaches that could enhance tumor-specific accumulation while minimizing systemic exposure.

Therapeutic index determination: While CGP57380 appears to selectively sensitize tumor cells to radiation with minimal effects on normal cells in vitro, comprehensive toxicological evaluations in relevant animal models are needed to establish a favorable therapeutic index. Particular attention should be paid to potential effects on normally rapidly proliferating tissues and the central nervous system.

Biomarker development: The identification of predictive biomarkers for CGP57380 response represents a critical research direction. Candidate biomarkers include baseline levels of p-eIF4E, nuclear β-catenin, and MNK expression in tumor tissues. Validation of these biomarkers could enable patient stratification and personalized treatment approaches in future clinical trials.

The integration of CGP57380 with emerging technologies represents promising avenues for future research. Combining this molecularly targeted radiosensitizer with advanced radiation techniques like IMRT and image-guided radiotherapy could further improve the therapeutic ratio in NPC treatment. Additionally, exploration of nanoparticle-mediated delivery of CGP57380 could address current limitations in drug delivery and potentially enhance both efficacy and specificity while reducing off-target effects.

Conclusion

CGP57380 represents a promising targeted radiosensitizer for nasopharyngeal carcinoma through its specific inhibition of the MNK/eIF4E/β-catenin signaling axis. Comprehensive preclinical evidence demonstrates its ability to enhance radiation response, suppress metastatic potential, and modulate key pathways involved in NPC progression. The detailed experimental protocols provided herein will enable researchers to further investigate CGP57380's mechanisms and therapeutic potential. While challenges remain in translational development, particularly regarding optimal delivery and patient selection, CGP57380 offers a valuable approach to overcoming radioresistance in NPC and exemplifies the potential of targeting translation initiation as a strategy for cancer therapy optimization.

References

- 1. Radiation techniques and advancements in nasopharyngeal ... [pmc.ncbi.nlm.nih.gov]

- 2. A multi-gene predictive model for the radiation sensitivity of... [elifesciences.org]

- 3. Suppression Of β-catenin Nuclear Translocation By ... [pubmed.ncbi.nlm.nih.gov]

- 4. Suppression Of β-catenin Nuclear Translocation By ... [thno.org]

- 5. MNK1 inhibitor CGP57380 overcomes mTOR ... [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Overcoming mTOR Inhibitor Resistance through MNK Inhibition with CGP57380

Introduction to mTOR Inhibitor Resistance and Therapeutic Strategy

The mammalian target of rapamycin (mTOR) pathway represents a critical signaling cascade frequently dysregulated in cancer, regulating essential cellular processes including growth, proliferation, and survival. While mTOR inhibitors such as rapamycin and its analogs (rapalogs) have demonstrated therapeutic potential across various malignancies, their efficacy is frequently limited by both inherent and acquired resistance mechanisms. A primary resistance pathway involves the MAPK-interacting kinase (MNK) and its downstream effector, the eukaryotic translation initiation factor 4E (eIF4E). mTOR inhibitors paradoxically enhance phosphorylation of eIF4E at serine 209, activating a pro-survival feedback mechanism that substantially limits their antitumor efficacy [1] [2].

CGP57380, a selective small-molecule inhibitor of MNK1 and MNK2, presents a promising strategy to overcome this resistance. By specifically targeting the MNK/eIF4E axis, CGP57380 abrogates mTOR inhibitor-induced eIF4E phosphorylation, disrupting the pro-survival feedback loop and restoring therapeutic sensitivity [1] [2]. This application note provides comprehensive experimental protocols and technical guidance for implementing CGP57380 in combination strategies to overcome mTOR inhibitor resistance in cancer models, supported by substantial preclinical evidence across diverse malignancy types.

Molecular Mechanism of Resistance and CGP57380 Action

MNK/eIF4E Axis in mTOR Inhibitor Resistance

The resistance to mTOR inhibition arises through a complex feedback mechanism wherein mTORC1 inhibition activates MNK kinases, leading to enhanced eIF4E phosphorylation. Phosphorylated eIF4E promotes the translation of mRNAs encoding pro-survival and cell cycle progression proteins, including c-Myc, cyclin D1, Mcl-1, Bcl-2, and survivin [1] [2] [3]. This pathway is evolutionarily conserved and operates independently of the insulin-like growth factor-1/insulin-like growth factor-1 receptor axis, occurring as a direct consequence of mTOR inhibition [1].

- Key Resistance Mechanism: mTOR inhibition → MNK activation → eIF4E phosphorylation → enhanced translation of pro-survival proteins → cancer cell survival despite therapy [1] [2]

- Clinical Correlation: Elevated levels of phosphorylated MNK1 (p-MNK1) and phosphorylated eIF4E (p-eIF4E) correlate significantly with poor prognosis in multiple cancers, including non-small cell lung cancer (NSCLC), where they serve as independent prognostic biomarkers [2] [4].

CGP57380 Mechanism of Action

CGP57380 specifically targets and inhibits MNK1 and MNK2 kinases, thereby blocking their ability to phosphorylate eIF4E. This inhibition occurs at the convergence point of multiple signaling pathways, as MNK kinases are activated by both ERK and p38 MAPK pathways [5] [6]. The compound demonstrates efficacy at low micromolar concentrations (typically 4-25 μM in cellular assays) and effectively suppresses the expression of both phospho-MNK1 and phospho-eIF4E, subsequently downregulating downstream oncogenic targets including c-Myc and survivin [1].

Table: Molecular Targets and Effects of CGP57380

| Target | Effect of Inhibition | Downstream Consequences |

|---|---|---|

| MNK1/MNK2 kinases | Decreased phosphorylation activity | Reduced eIF4E phosphorylation at Ser209 |

| eIF4E phosphorylation | Impaired translation initiation | Downregulation of c-Myc, cyclin D1, Mcl-1, Bcl-2, survivin |

| β-catenin nuclear translocation | Inhibition of Wnt/β-catenin signaling | Suppressed epithelial-mesenchymal transition (EMT) and metastasis [3] |

| Akt activation | Blockade of feedback activation | Enhanced mitochondrial apoptotic pathway [2] |

The following diagram illustrates the core signaling pathway involved in mTOR inhibitor resistance and how CGP57380 intervenes:

Preclinical Evidence of Efficacy

Synergistic Anticancer Effects Across Malignancies

Extensive preclinical studies have demonstrated that CGP57380 synergistically enhances the efficacy of mTOR inhibitors across diverse cancer types. The combination strategy produces enhanced growth inhibition and apoptosis through dual targeting of complementary pathways.

Table: Preclinical Evidence of CGP57380 Combination Therapy Efficacy

| Cancer Type | mTOR Inhibitor | CGP57380 Concentration | Key Findings | Reference |

|---|---|---|---|---|

| T-cell acute lymphoblastic leukemia (T-ALL) | Everolimus (RAD001) | 4-16 μM | Dose-dependent suppression of p-eIF4E; synergistic growth inhibition; downregulation of c-Myc and survivin | [1] |

| Non-small cell lung cancer (NSCLC) | RAD001 (everolimus) | 25 μM | Abrogated RAD001-induced eIF4E phosphorylation; enhanced apoptosis via mitochondrial pathway; synergistic antitumor efficacy in vitro and in vivo | [2] [4] |

| Nasopharyngeal carcinoma | - | 25 mg/kg (in vivo) | Suppressed β-catenin nuclear translocation; inhibited proliferation, migration, invasion; potentiated radiation-induced apoptosis | [3] |

| Blast crisis-chronic myeloid leukemia | Rapamycin | 10-20 μM | Synergistic suppression of proliferation; perturbation of cell cycle progression | [7] |

Additional Therapeutic Applications

Beyond overcoming mTOR inhibitor resistance, CGP57380 has demonstrated utility in other therapeutic contexts:

BET inhibitor resistance: CGP57380 enhances the efficacy of BET inhibitors (JQ1, OTX-015) by suppressing MNK-eIF4E phosphorylation induced as a pro-survival feedback mechanism, showing synergistic effects in pancreatic and thyroid cancer models [8].

Inflammatory conditions: CGP57380 (30 mg/kg) significantly attenuates LPS-induced acute lung injury in mouse models by reducing pro-inflammatory mediators (IL-6, TNF-α, KC) and neutrophil infiltration, indicating potential applications in inflammatory diseases [5].

Radiosensitization: In nasopharyngeal carcinoma, CGP57380 potentiates radiation-induced apoptosis by suppressing β-catenin nuclear translocation in an AKT-dependent manner [3].

Experimental Protocols

In Vitro Combination Studies with mTOR Inhibitors

4.1.1 Cell Viability and Synergy Analysis

Purpose: To evaluate the synergistic anti-proliferative effects of CGP57380 in combination with mTOR inhibitors.

Materials:

- Cancer cell lines (e.g., Jurkat, CEM, Molt-4 for T-ALL; A549, H157 for NSCLC)

- CGP57380 stock solution (10 mM in DMSO)

- mTOR inhibitor (everolimus/RAD001, rapamycin; 10 mM in DMSO)

- Cell culture medium (RPMI-1640 or DMEM with 10% FBS)

- 96-well cell culture plates

- MTT reagent (5 mg/mL in PBS) or CCK-8 kit

- Microplate spectrophotometer

Procedure:

- Seed cells in 96-well plates at 1 × 10⁵ cells/mL (100 μL/well) and pre-incubate for 24 hours.

- Prepare serial dilutions of CGP57380 (0-64 μM) and mTOR inhibitor (0-100 nM) in serum-free medium.

- Treat cells with single agents or combinations in triplicate, including vehicle controls (DMSO ≤ 0.1%).

- Incubate for 24-72 hours at 37°C with 5% CO₂.

- Add MTT reagent (10 μL/well) or CCK-8 (10 μL/well) and incubate for 2-4 hours.

- Measure absorbance at 570 nm (MTT) or 450 nm (CCK-8).

- Calculate combination indices using Chou-Talalay method or calculate coefficient of drug interaction (CDI): CDI = AB/(A × B), where AB is the absorbance of combination group, A and B are absorbance of single agents. CDI < 1 indicates synergy [1] [8].

4.1.2 Apoptosis Analysis by Flow Cytometry

Purpose: To quantify induction of apoptosis following combination treatment.

Materials:

- Annexin V-FITC/PI apoptosis detection kit

- Flow cytometer with appropriate filters (FITC: 488 nm excitation/530 nm emission; PI: 535 nm excitation/615 nm emission)

- 6-well cell culture plates

- Binding buffer

Procedure:

- Seed cells in 6-well plates (1 × 10⁵ cells/mL) and treat with CGP57380 (4-16 μM), mTOR inhibitor, or combination for 24 hours.

- Collect cells by centrifugation (300 × g, 5 minutes).

- Wash twice with cold PBS and resuspend in 1× binding buffer (100 μL).

- Add Annexin V-FITC (5 μL) and propidium iodide (5 μL).

- Incubate for 15 minutes at room temperature in the dark.

- Add additional binding buffer (400 μL) and analyze by flow cytometry within 1 hour.

- Analyze early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations [1] [2].

Molecular Mechanism Validation

4.2.1 Western Blot Analysis of Signaling Pathways

Purpose: To verify target engagement and downstream signaling modulation.

Materials:

- RIPA lysis buffer with protease and phosphatase inhibitors

- BCA protein assay kit

- SDS-PAGE gels (8-12%)

- PVDF or nitrocellulose membranes

- Antibodies: p-MNK1 (Thr197/202), total MNK1, p-eIF4E (Ser209), total eIF4E, c-Myc, survivin, cleaved caspase-3, PARP, β-actin

Procedure:

- Treat cells with CGP57380 (4-16 μM), mTOR inhibitor, or combination for 6-24 hours.

- Lyse cells in RIPA buffer (100 μL per 1 × 10⁶ cells) on ice for 30 minutes.

- Centrifuge at 14,000 × g for 15 minutes at 4°C and collect supernatant.

- Determine protein concentration by BCA assay.

- Separate proteins (20-40 μg per lane) by SDS-PAGE and transfer to membranes.

- Block membranes with 5% BSA or non-fat milk for 1 hour.

- Incubate with primary antibodies (1:1000 dilution) overnight at 4°C.

- Incubate with HRP-conjugated secondary antibodies (1:3000) for 1 hour at room temperature.

- Detect using ECL reagent and visualize with chemiluminescence imaging system.

- Normalize phospho-protein levels to total protein and loading controls [1] [2] [3].

The following workflow diagram outlines the key experimental approaches for evaluating CGP57380 combination therapy:

In Vivo Efficacy Studies

4.3.1 Xenograft Tumor Models

Purpose: To evaluate antitumor efficacy of CGP57380 and mTOR inhibitor combinations in vivo.

Materials:

- Immunocompromised mice (BALB/c nude, 4-6 weeks old)

- Cancer cells (5 × 10⁶ cells/injection for subcutaneous models)

- CGP57380 (25 mg/kg in vehicle)

- mTOR inhibitor (e.g., everolimus/RAD001)

- Calipers for tumor measurement

- Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

- Subcutaneously inject cancer cells into flanks of mice.

- Randomize mice into treatment groups (n=6-8) when tumors reach 50-100 mm³.

- Administer treatments:

- Vehicle control

- CGP57380 (25 mg/kg, i.p., 3×/week)

- mTOR inhibitor (dose based on specific compound)

- Combination therapy

- Monitor tumor volume 2-3× weekly using calipers: Volume = (length × width²)/2.

- Monitor body weight as toxicity indicator.

- Termine study after 3-5 weeks or when tumors reach ethical endpoints.

- Collect tumors for immunohistochemical analysis (p-eIF4E, cleaved caspase-3, Ki-67) [2] [3].

4.3.2 Metastasis Models

Purpose: To evaluate anti-metastatic potential of combination therapy.

Procedure:

- Inject cancer cells (5 × 10⁵) via tail vein in 100 μL serum-free medium.

- Begin treatment immediately after injection.

- Administer CGP57380 (25 mg/kg, i.p., 3×/week) alone or with mTOR inhibitor.

- After 3-5 weeks, sacrifice mice and harvest lungs.

- Count metastatic nodules on lung surfaces and process for H&E staining.

- Quantify metastatic burden histologically [3].

Research Applications and Implementation Guidance

Optimal Experimental Conditions

Based on published studies, the following conditions are recommended for investigating CGP57380 in combination with mTOR inhibitors:

- CGP57380 working concentrations: 4-25 μM for in vitro studies [1] [2]

- mTOR inhibitor concentrations: 1-100 nM (everolimus/RAD001), depending on cell sensitivity [1]

- Treatment duration: 6-24 hours for signaling studies; 24-72 hours for viability/apoptosis assays [1] [2]

- In vivo dosage: 25 mg/kg, administered intraperitoneally 3 times per week [3]

- Key readouts: p-eIF4E (Ser209) reduction, caspase-3 cleavage, Annexin V positivity, and synergy calculations

Biomarker Assessment for Response Prediction

To identify models most likely to respond to CGP57380 combination therapy, assess these biomarkers:

- Baseline p-MNK1 and p-eIF4E expression: High levels predict enhanced sensitivity [2] [4]

- MNK2 expression: MNK2 deficiency or knockout enhances sensitivity to therapy [5]

- β-catenin nuclear localization: Associated with response to CGP57380 in nasopharyngeal carcinoma [3]

- miR-150-3p expression: Upregulated by CGP57380 and enhances therapeutic efficacy when overexpressed [9]

Conclusion and Future Perspectives

The strategic combination of CGP57380 with mTOR inhibitors represents a promising approach to overcome therapeutic resistance in multiple cancer types. By targeting the MNK/eIF4E feedback activation mechanism, this combination strategy simultaneously blocks complementary signaling pathways, resulting in synergistic antitumor activity across diverse preclinical models.

Future research directions should focus on optimizing dosing schedules, identifying robust predictive biomarkers for patient selection, and exploring triple combination therapies with additional targeted agents. Additionally, the recent discovery that CGP57380 upregulates miR-150-3p suggests potential miRNA-based strategies to enhance therapeutic efficacy [9]. As MNK inhibitors continue to advance in clinical development, the rational combination with mTOR pathway inhibitors holds significant promise for overcoming resistance mechanisms and improving outcomes for cancer patients.

References

- 1. MNK1 inhibitor CGP57380 overcomes mTOR ... [pmc.ncbi.nlm.nih.gov]

- 2. CGP57380 enhances efficacy of RAD001 in non-small cell ... [pmc.ncbi.nlm.nih.gov]

- 3. Suppression Of β-catenin Nuclear Translocation By ... [thno.org]

- 4. CGP57380 enhances efficacy of RAD001 in non-small cell ... [oncotarget.com]

- 5. MNK as a potential pharmacological target for suppressing ... [pmc.ncbi.nlm.nih.gov]

- 6. RNA Inhibition of Mitogen-activated Protein Kinase (MAPK) ... [sciencedirect.com]

- 7. Pharmacologic co-inhibition of Mnks and mTORC1 ... [sciencedirect.com]

- 8. Induction of MNK kinases-dependent eIF4E ... [pmc.ncbi.nlm.nih.gov]

- 9. MicroRNA-150-3p enhances the antitumour effects of ... [nature.com]

Application Notes: CGP57380-Induced miR-150-3p Upregulation - Mechanism and Research Applications

Introduction to the MNK-miR-150-3p Signaling Axis

The MNK-eIF4E signaling axis represents a crucial pathway in oncogenesis and therapeutic resistance across multiple cancer types. Recent investigations have revealed that CGP57380, a selective MNK inhibitor, exerts antitumor effects not only through direct translation regulation but also via induction of specific microRNAs, particularly miR-150-3p. This application note provides a comprehensive technical resource detailing the molecular mechanisms, experimental protocols, and research applications of CGP57380-mediated miR-150-3p upregulation in cancer models, with emphasis on non-small cell lung cancer (NSCLC). The complex interplay between MNK inhibition and miRNA induction offers exciting new avenues for therapeutic intervention, particularly in treatment-resistant malignancies where conventional therapies have shown limited efficacy.

Research has established that eukaryotic translation initiation factor 4E (eIF4E) and its upstream regulators, mitogen-activated protein kinase-interacting kinases (MNKs), play pivotal roles in cancer progression and drug resistance. The discovery that MNK inhibition can modulate miRNA expression provides a novel dimension to understanding the antitumor mechanisms of MNK-targeted therapies. As a passenger strand miRNA derived from pre-miR-150, miR-150-3p has emerged as a significant tumor suppressor with demonstrated roles in inhibiting proliferation, migration, and colony formation across various cancer types while promoting apoptosis through multiple molecular pathways.

Molecular Mechanism and Therapeutic Significance

Mechanism of CGP57380 Action